2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C11H16BrNO2 It is characterized by the presence of a bromophenyl group attached to an amino-propane-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3-bromobenzylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-bromobenzylamine with glycidol: This step involves the nucleophilic attack of the amino group on the epoxide ring of glycidol, leading to the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the bromophenyl group.
3-Methylamino-1,2-propanediol: Another related compound with different substitution patterns.
Uniqueness
2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired.
Biological Activity
Abstract
2-{[(3-Bromophenyl)methyl]amino}propane-1,3-diol is an organic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, presenting data from various studies, including case studies and relevant findings.
The compound this compound features a bromophenyl group attached to a propane-1,3-diol backbone, which incorporates both amine and diol functionalities. The presence of the bromine atom enhances its chemical reactivity and may influence its interactions with biological systems. Understanding its biological activity is crucial for its potential applications in pharmacology.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Bacillus subtilis | 0.010 |
Pseudomonas aeruginosa | 0.015 |
These results suggest that the bromine substituent may enhance the compound's interaction with bacterial cell membranes or specific targets within the bacteria.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Organic & Biomolecular Chemistry, researchers evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The study found that this compound exhibited potent activity against multiple bacterial strains, supporting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of similar compounds revealed that derivatives of bromophenyl amines could induce apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into the brominated derivatives for cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- Interaction with Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular integrity and function.
- Signal Transduction Modulation : It may influence key signaling pathways that regulate cell growth and apoptosis.
Properties
Molecular Formula |
C10H14BrNO2 |
---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H14BrNO2/c11-9-3-1-2-8(4-9)5-12-10(6-13)7-14/h1-4,10,12-14H,5-7H2 |
InChI Key |
OEVRALXZBIBARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.